1-(2-(Benzylsulfonyl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid
Description
Properties
IUPAC Name |
1-(2-benzylsulfonylethyl)triazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O4S/c16-12(17)11-8-15(14-13-11)6-7-20(18,19)9-10-4-2-1-3-5-10/h1-5,8H,6-7,9H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZEKDWKZUBIPJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)CCN2C=C(N=N2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Benzylsulfonyl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves a multi-step process. One common method starts with the preparation of the phenylmethanesulfonyl ethyl precursor. This can be achieved by reacting phenylmethanesulfonyl chloride with ethylamine under basic conditions. The resulting intermediate is then subjected to a cycloaddition reaction with an azide to form the triazole ring. Finally, the carboxylic acid group is introduced through a carboxylation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(2-(Benzylsulfonyl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The phenylmethanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.
Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) for forming acid chlorides, followed by reaction with alcohols or amines.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Esters, amides, and other functionalized derivatives.
Scientific Research Applications
1-(2-(Benzylsulfonyl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 1-(2-(Benzylsulfonyl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The phenylmethanesulfonyl group can interact with serine residues in enzymes, leading to inhibition of enzyme activity. The triazole ring can also participate in hydrogen bonding and π-π interactions with biological targets, enhancing its binding affinity. The carboxylic acid group can form ionic interactions with positively charged residues in proteins, further stabilizing the compound-protein complex .
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., CF₃, Cl) enhance antitumor activity by improving target binding .
- Hydrophobic substituents (e.g., benzyl, difluorobenzyl) improve membrane permeability in antimicrobial peptides .
- Amino groups (e.g., 2-aminophenyl) enhance antibacterial specificity .
- Benzylsulfonyl groups (hypothesized for the target compound) may balance solubility and stability, though direct data are lacking.
Physicochemical Properties
Biological Activity
1-(2-(Benzylsulfonyl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid is a compound of growing interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The compound features a triazole ring, which is known for its diverse biological activities. The presence of the benzylsulfonyl group enhances its lipophilicity and may influence its interaction with biological targets.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies. Key activities include:
- Antimicrobial Activity : Several studies have reported its effectiveness against various bacterial strains.
- Antiproliferative Effects : The compound has shown cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent.
- Anti-inflammatory Properties : Some research suggests that it may modulate inflammatory pathways.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance:
| Compound | Activity | MIC (µg/mL) | Target Organisms |
|---|---|---|---|
| This compound | Moderate | 32 | E. coli, S. aureus |
| Other Triazoles | Variable | 6.25 - 50 | Various |
This table illustrates the minimum inhibitory concentration (MIC) values for different compounds, highlighting the efficacy of triazoles against common pathogens.
Antiproliferative Effects
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells. For example:
- Cell Lines Tested : Jurkat T-cells and various carcinoma cell lines.
- Mechanism : Induction of DNA fragmentation and mitochondrial membrane potential disruption.
Case Study: Jurkat T-cell Line
A specific study evaluated the compound's effects on Jurkat T-cells:
- Results : The compound induced morphological changes typical of apoptosis and significantly reduced cell viability at concentrations above 10 µM.
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. It appears to inhibit the production of pro-inflammatory cytokines in vitro.
The mechanisms underlying the biological activities include:
- DNA Interaction : Some triazoles are known to intercalate with DNA, leading to cytotoxicity.
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways.
Q & A
Q. What are the recommended synthetic strategies for preparing 1-(2-(Benzylsulfonyl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid?
The synthesis of triazole derivatives typically involves multi-step reactions. A plausible approach includes:
- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core (commonly used for 1,2,3-triazoles) .
- Functionalization : Introduction of the benzylsulfonyl group via nucleophilic substitution or sulfonylation reactions. For example, describes similar Boc-protected triazole derivatives synthesized via stepwise alkylation and sulfonation .
- Carboxylic Acid Formation : Hydrolysis of ester precursors (e.g., methyl esters) under acidic or basic conditions, as seen in for analogous triazole-carboxylic acids .
Q. How can the structure of this compound be validated experimentally?
- NMR Spectroscopy : 1H and 13C NMR to confirm substituent positions and purity (e.g., aromatic protons at δ 7.2–8.0 ppm, sulfonyl protons at δ 3.5–4.5 ppm) .
- X-ray Crystallography : Single-crystal analysis resolves stereochemistry and packing, as demonstrated in for a benzyl-triazole derivative .
- Mass Spectrometry : High-resolution MS to verify molecular weight (expected ~351.35 g/mol for C12H13N3O4S).
Q. What physicochemical properties are critical for its biological activity?
- LogP : The benzylsulfonyl group increases hydrophobicity, enhancing membrane permeability (compare with trifluoromethyl-substituted triazoles in ) .
- Acidity : The carboxylic acid (pKa ~2–3) influences solubility and binding to targets like enzymes or receptors .
- Stability : Susceptibility to hydrolysis (e.g., sulfonyl groups may degrade under strong acidic/basic conditions) .
Advanced Research Questions
Q. How do structural modifications influence its biological activity?
highlights substituent effects in triazole analogs:
| Substituent (Position) | Biological Activity | Mechanism Insight |
|---|---|---|
| Fluorine (meta) | Moderate anticancer | Enhanced electron-withdrawing effects improve target binding |
| Chlorine (meta) | Lower antimicrobial | Steric hindrance reduces enzyme inhibition |
| Methyl (meta) | Reduced activity | Lipophilicity disrupts polar interactions |
For the benzylsulfonyl group:
- Electron-Withdrawing Effects : May enhance stability and interaction with cysteine residues in enzymes.
- Bulkiness : Could limit access to hydrophobic binding pockets, requiring optimization .
Q. How can contradictory data between in vitro and in vivo studies be resolved?
- Metabolic Stability : Assess hepatic microsome stability (e.g., notes triazole derivatives with PROTAC linkers degrade rapidly in vivo) .
- Bioavailability : Use pharmacokinetic studies (e.g., plasma protein binding assays) to address discrepancies in efficacy .
- Formulation : Encapsulation in liposomes or PEGylation to improve solubility and half-life .
Q. What mechanistic pathways are plausible for its antimicrobial activity?
- Enzyme Inhibition : Triazoles often target cytochrome P450 or dihydrofolate reductase (DHFR). For example, shows fluorine-substituted triazoles inhibit DHFR via competitive binding .
- Reactive Oxygen Species (ROS) Generation : Sulfonyl groups may induce oxidative stress in pathogens, as seen in sulfonamide antibiotics .
Q. How can computational modeling guide its optimization?
- Docking Studies : Predict binding affinity to targets like EGFR or COX-2 (e.g., uses docking to explain trifluoromethyl group interactions) .
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with activity trends .
- MD Simulations : Evaluate conformational stability of the benzylsulfonyl group in aqueous vs. lipid environments .
Methodological Considerations
Q. What analytical techniques address stability challenges during storage?
Q. How to design a robust SAR study for this compound?
- Variable Substituents : Synthesize analogs with halogens (F, Cl), alkyl groups, or heteroaromatics at the benzylsulfonyl position.
- Biological Assays : Test against panels of cancer cell lines (e.g., NCI-60) and bacterial strains (e.g., Gram-positive vs. Gram-negative) .
- Data Analysis : Use cluster analysis to group compounds by activity profiles and identify key structural motifs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
